3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dion+ is a complex organic compound characterized by its unique bicyclic structure This compound features a combination of aromatic and bicyclic systems, making it a subject of interest in various fields of chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ typically involves multi-step organic reactions. One common method is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromine atom can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure but differ in their substituents, affecting their chemical and biological properties.
Aminocyclopropanes: These compounds have similar amino groups but lack the bicyclic structure, resulting in different reactivity and applications.
Bromophenyl derivatives: Compounds with bromine-substituted phenyl rings exhibit similar halogen bonding properties but may differ in their overall molecular architecture.
Uniqueness
3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ is unique due to its combination of an amino group, a bromine atom, and a rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-4-3-6(14)5-7(8)15/h3-5,9-10H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRKIBIZROGXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.